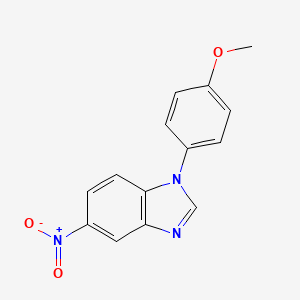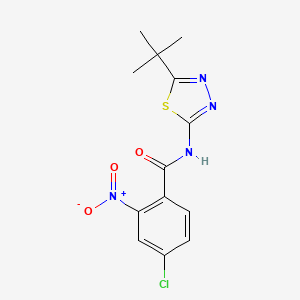![molecular formula C21H20O4 B5880503 3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)
3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one, commonly known as IMC, is a synthetic compound that belongs to the class of flavones. It has attracted significant attention in the scientific community due to its potential therapeutic properties. IMC has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用机制
The mechanism of action of IMC is not fully understood. However, it has been suggested that IMC exerts its anti-cancer effects by inhibiting various signaling pathways such as NF-κB, Akt, and MAPK. IMC has also been shown to induce apoptosis by activating caspase-3 and caspase-9. Additionally, IMC has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB. IMC's anti-oxidant properties are thought to be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
IMC has been shown to have various biochemical and physiological effects. In animal models, IMC has been shown to reduce tumor growth and induce apoptosis in cancer cells. IMC has also been shown to reduce inflammation and oxidative stress. Additionally, IMC has been shown to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
One of the advantages of using IMC in lab experiments is its stability. IMC is a stable compound that can be easily synthesized and stored. Additionally, IMC has been extensively studied, and its potential therapeutic properties have been well established. However, one of the limitations of using IMC in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of IMC. One potential area of research is the development of novel delivery systems for IMC to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of IMC and its potential therapeutic applications. Further studies are also needed to investigate the potential side effects of IMC and its interactions with other drugs. Finally, the potential use of IMC in combination with other drugs or therapies should be explored.
合成方法
IMC can be synthesized by a multi-step process that involves the condensation of 4-isopropylacetophenone with salicylaldehyde followed by a cyclization reaction. The resulting product is then subjected to a methylation reaction using dimethyl sulfate to obtain IMC. The purity of the synthesized compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学研究应用
IMC has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. IMC has been studied for its potential use in the treatment of various types of cancer such as breast, lung, colon, and prostate cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis. IMC has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Additionally, IMC has been studied for its anti-oxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress.
属性
IUPAC Name |
8-methoxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13(2)14-7-9-15(10-8-14)18(22)12-17-11-16-5-4-6-19(24-3)20(16)25-21(17)23/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAFDBCSSUPMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)




![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)